molecular formula C21H25N7O2 B4121986 N2-[2-(4-METHYLPIPERAZIN-1-YL)QUINAZOLIN-4-YL]-N1-(4-NITROPHENYL)ETHANE-1,2-DIAMINE

N2-[2-(4-METHYLPIPERAZIN-1-YL)QUINAZOLIN-4-YL]-N1-(4-NITROPHENYL)ETHANE-1,2-DIAMINE

Cat. No.: B4121986
M. Wt: 407.5 g/mol
InChI Key: JVRHGEVECXBUIE-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-nitrophenyl)-1,2-ethanediamine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring, a piperazine moiety, and a nitrophenyl group

Properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-N-(4-nitrophenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-26-12-14-27(15-13-26)21-24-19-5-3-2-4-18(19)20(25-21)23-11-10-22-16-6-8-17(9-7-16)28(29)30/h2-9,22H,10-15H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRHGEVECXBUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCNC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-nitrophenyl)-1,2-ethanediamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, using nitrobenzene derivatives as the electrophile.

    Final Coupling Step: The final step involves coupling the quinazoline-piperazine intermediate with the nitrophenyl-ethanediamine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-nitrophenyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline or piperazine derivatives.

Scientific Research Applications

N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-nitrophenyl)-1,2-ethanediamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, receptor antagonist, or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-nitrophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-chlorophenyl)-1,2-ethanediamine
  • **N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-methoxyphenyl)-1,2-ethanediamine
  • **N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-fluorophenyl)-1,2-ethanediamine

Uniqueness

N-[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]-N’-(4-nitrophenyl)-1,2-ethanediamine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-[2-(4-METHYLPIPERAZIN-1-YL)QUINAZOLIN-4-YL]-N1-(4-NITROPHENYL)ETHANE-1,2-DIAMINE
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N2-[2-(4-METHYLPIPERAZIN-1-YL)QUINAZOLIN-4-YL]-N1-(4-NITROPHENYL)ETHANE-1,2-DIAMINE

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